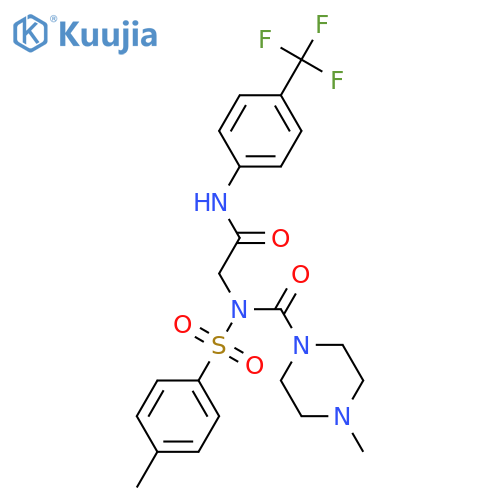Cas no 887196-94-3 (2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide)

887196-94-3 structure
商品名:2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide
CAS番号:887196-94-3
MF:C22H25F3N4O4S
メガワット:498.51851439476
CID:5479001
2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]piperazine-1-carboxamide
- 2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide
-
- インチ: 1S/C22H25F3N4O4S/c1-16-3-9-19(10-4-16)34(32,33)29(21(31)28-13-11-27(2)12-14-28)15-20(30)26-18-7-5-17(6-8-18)22(23,24)25/h3-10H,11-15H2,1-2H3,(H,26,30)
- InChIKey: XEBWBDUCQHPQKL-UHFFFAOYSA-N
- ほほえんだ: N1(C(N(S(C2=CC=C(C)C=C2)(=O)=O)CC(=O)NC2=CC=C(C(F)(F)F)C=C2)=O)CCN(C)CC1
2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2717-0108-2μmol |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-10mg |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-5μmol |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-4mg |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-75mg |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-50mg |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-100mg |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-10μmol |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-2mg |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2717-0108-25mg |
2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]-N-[4-(trifluoromethyl)phenyl]acetamide |
887196-94-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
887196-94-3 (2-N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido-N-4-(trifluoromethyl)phenylacetamide) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
